molecular formula C20H13N3S B282094 2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile

2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile

Cat. No. B282094
M. Wt: 327.4 g/mol
InChI Key: KBJOOCPSDIDBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. This compound is a heterocyclic compound that contains a pyrrole ring, benzothiazole ring, and a succinonitrile group.

Mechanism of Action

The mechanism of action of 2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to bind to DNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile has been shown to exhibit both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile in lab experiments is its potential use as a fluorescent probe for imaging biological systems. This compound has also been shown to exhibit anticancer activity, which makes it a potential candidate for drug development. One limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research.

Future Directions

There are several future directions for research involving 2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile. One potential direction is to further study its anticancer activity and potential use in drug development. Another direction is to explore its potential use as a fluorescent probe for imaging biological systems. Additionally, the synthesis method for this compound could be optimized to make it more accessible for research.

Synthesis Methods

The synthesis of 2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile involves a multi-step reaction sequence. The starting materials for the synthesis are 2-aminobenzothiazole, 2-bromoacetophenone, and malononitrile. The reaction involves the condensation of these starting materials to form the final compound.

Scientific Research Applications

2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

Molecular Formula

C20H13N3S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)butanedinitrile

InChI

InChI=1S/C20H13N3S/c21-11-10-15(12-22)19-16(14-6-2-1-3-7-14)13-23-17-8-4-5-9-18(17)24-20(19)23/h1-9,13,15H,10H2

InChI Key

KBJOOCPSDIDBSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=C2C(CC#N)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=C2C(CC#N)C#N

Origin of Product

United States

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